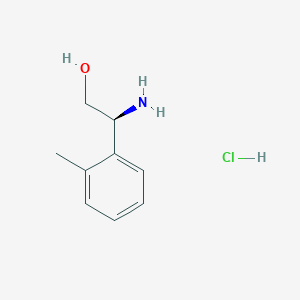

![molecular formula C12H15Br B2745075 7-(Bromomethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulene CAS No. 2344681-53-2](/img/structure/B2745075.png)

7-(Bromomethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

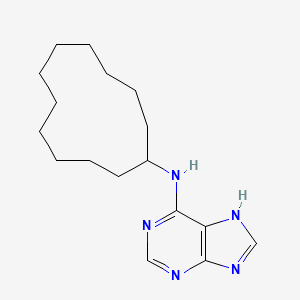

The compound “7-(Bromomethyl)-6,7,8,9-tetrahydro-5H-benzo7annulene” is a type of annulene . Annulenes are monocyclic hydrocarbons that contain the maximum number of non-cumulated or conjugated double bonds . They have the general formula CnHn (when n is an even number) or CnHn+1 (when n is an odd number) .

Molecular Structure Analysis

The molecular structure of this compound would likely involve a benzene ring (from the “benzo” part of the name) and a bromomethyl group (from the “bromomethyl” part of the name). The “tetrahydro” suggests the presence of four hydrogen atoms, and the “annulene” suggests a cyclic structure .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, annulenes can participate in a variety of reactions. For instance, they may be aromatic, non-aromatic, or anti-aromatic depending on their size and the number of pi electrons .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Bromomethyl compounds are generally liquid at room temperature .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Synthesis Techniques

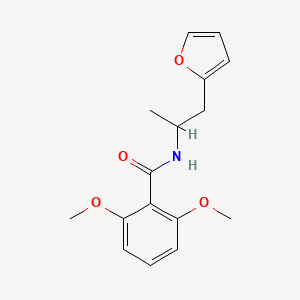

The compound "7-(Bromomethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulene" and its derivatives are synthesized using various techniques. For instance, a novel derivative was synthesized by bromination with N-Bromosuccinimide (NBS) of Aryl-Himachalene. This process involves characterizing the product using techniques like 13C NMR, 1H NMR, FT-IR spectroscopy, and single crystal X-ray diffraction (Edder et al., 2019).

Crystal Structure and Spectral Characterization

The crystal structure and spectral properties of these compounds are meticulously studied. The molecules are found to be associated by Br⋯Br halogen bonds, C–H···π interactions, and C–H⋯Br hydrogen bonds. Density Functional Theory (DFT/B3LYP) method is often used for theoretical optimization of structure parameters, showing good agreement with experimental data (Edder et al., 2019).

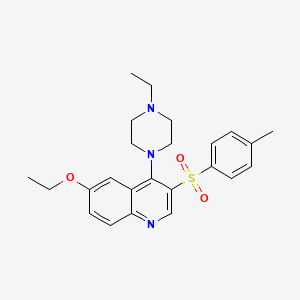

Electronic Properties and Molecular Electrostatic Potential

Investigation of Electronic Properties

The electronic properties such as HOMO and LUMO energies, and molecular electrostatic potential (MEP) are explored for these compounds. These studies are crucial for understanding the reactivity and stability of the molecules, facilitating their potential application in material science and molecular electronics (Edder et al., 2019).

Applications in Material Science

Preparation of Polycyclic Compounds

These derivatives are used in the synthesis of polycyclic compounds, which have applications in material science and organic electronics. For example, polycyclic compound based on 1,6-methano[10] annulene was synthesized using palladium as the catalyst, indicating potential for creating novel materials with unique electronic properties (Sheng-li, 2010).

Synthesis of Derivatives for Electronic Applications

New derivatives synthesized from "this compound" are being explored for their ultraviolet spectral behavior in solvents like DMSO. These studies are pivotal for the development of organic electronics and photonics, showcasing the versatility of these compounds (Mehranpour, 2014).

Mecanismo De Acción

Target of Action

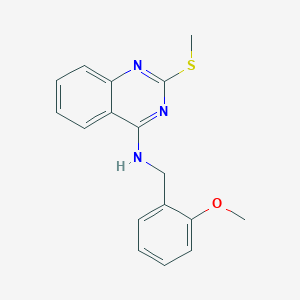

The primary targets of 7-(Bromomethyl)-6,7,8,9-tetrahydro-5H-benzo7annulene are Estrogen Receptors (ERs) . ERs are part of the steroid/nuclear receptor superfamily involved in the regulation of eukaryotic gene expression, cellular proliferation, and differentiation in target tissues . They exist in two forms, ERα and ERβ, encoded by the ESR1 and ESR2 genes respectively . ERα is mainly expressed in reproductive tissues such as uterine, ovarian, breast, bone, and white adipose tissue .

Mode of Action

This compound acts as a Selective Estrogen Receptor Degrader (SERD) . SERDs are a class of drugs that bind to ERs and induce a conformational change, leading to the degradation of the receptor . This effectively shuts down ER signaling, which is particularly useful in the treatment of diseases like breast cancer where ERα is overexpressed .

Biochemical Pathways

The compound’s action primarily affects the estrogen signaling pathway . By degrading ERs, it disrupts the normal functioning of this pathway, leading to changes in gene expression, cellular proliferation, and differentiation . The downstream effects of this disruption can vary depending on the specific tissue and cell type.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 7-(Bromomethyl)-6,7,8,9-tetrahydro-5H-benzo7

Result of Action

The primary result of the compound’s action is the degradation of ERs, leading to a decrease in estrogen signaling . This can have a significant impact on cells that rely on this pathway for growth and proliferation, such as certain types of cancer cells . By disrupting this pathway, the compound may inhibit the growth of these cells and potentially lead to their death .

Action Environment

The efficacy and stability of 7-(Bromomethyl)-6,7,8,9-tetrahydro-5H-benzo7annulene can be influenced by various environmental factors These may include the presence of other compounds that can interact with the compound, the pH of the environment, and the presence of enzymes that can metabolize the compound

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

7-(bromomethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Br/c13-9-10-5-7-11-3-1-2-4-12(11)8-6-10/h1-4,10H,5-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZGQWQKPWITZLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2CCC1CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(6-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2744992.png)

![(E)-2-cyano-3-(2,4-dipropoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2744994.png)

![3-(1-(2-(methylthio)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2744995.png)

![(5E)-5-[4-(difluoromethoxy)benzylidene]-2-mercapto-1,3-thiazol-4(5H)-one](/img/structure/B2745003.png)

![Bis[4-(dimethylamino)-3-nitrophenyl]methanone](/img/structure/B2745009.png)